N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications.
作用機序
CPP-115 works by inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, the enzyme responsible for the breakdown of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. By inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, CPP-115 increases the levels of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain, leading to anxiolytic and anticonvulsant effects.
生化学的および生理学的効果
CPP-115 has been shown to increase N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CPP-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, which makes it an ideal tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, CPP-115 has a short half-life, which can make it difficult to maintain consistent levels in the brain.
将来の方向性
CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications. Some of the future directions for research on CPP-115 include:
1. Clinical trials to investigate the safety and efficacy of CPP-115 in humans for the treatment of neurological disorders such as epilepsy, anxiety, and addiction.
2. Studies to investigate the long-term effects of CPP-115 on the brain and behavior.
3. Development of more water-soluble formulations of CPP-115 for easier administration in experiments.
4. Investigation of the potential of CPP-115 as a tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain.
5. Studies to investigate the potential of CPP-115 in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand the potential of CPP-115 in the treatment of neurological disorders.
合成法
CPP-115 can be synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form the intermediate 3-fluorophenylcyclopropylamine. The intermediate is then reacted with cyanomethyl acetate to obtain the final product, CPP-115.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 increases N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-2-10(8-11)9-13(17)16(7-6-15)12-4-5-12/h1-3,8,12H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRHEJWBRMEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。